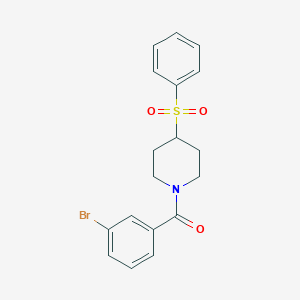

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine

Description

4-(Benzenesulfonyl)-1-(3-bromobenzoyl)piperidine (CAS: 1706326-32-0) is a piperidine derivative featuring two distinct substituents: a benzenesulfonyl group at the 4-position and a 3-bromobenzoyl group at the 1-position of the piperidine ring. Its molecular formula is C₁₈H₁₈BrNO₃S, with a molecular weight of 408.31 g/mol . The compound’s structure combines sulfonamide and benzoyl functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3S/c19-15-6-4-5-14(13-15)18(21)20-11-9-17(10-12-20)24(22,23)16-7-2-1-3-8-16/h1-8,13,17H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKUWNBSQIKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 4-(phenylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions, while the phenylsulfonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The biological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

- Electrophilic vs. In contrast, trifluoromethyl groups (e.g., ) increase lipophilicity, which may improve blood-brain barrier penetration.

- Sulfonyl Group Variations : Replacing benzenesulfonyl with naphthylsulfonyl (as in dansylcadaverine hybrids ) or trifluoromethylbenzenesulfonyl alters steric and electronic properties, impacting target affinity.

Enzyme Inhibition Profiles

Piperidine sulfonamides are frequently evaluated for enzyme inhibitory activity. For example:

- N-Substituted Benzenesulfonamides (e.g., N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives) demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–45.6 μM) and butyrylcholinesterase (BChE) inhibition (IC₅₀: 2.3–62.4 μM) .

- TG2 Inhibitor X : A benzenesulfonyl-piperidine-acrylamide hybrid showed potent TG2 inhibition (IC₅₀ = 0.110 μM) .

Antibacterial Activity

Sulfonamide-piperidine hybrids (e.g., N-aryl-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide) exhibited moderate antibacterial activity against Gram-positive and Gram-negative strains (MIC: 8–64 μg/mL) . The 3-bromobenzoyl group in the target compound may enhance membrane permeability, but experimental validation is required.

Biological Activity

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzenesulfonyl and bromobenzoyl groups. The synthetic route often employs various reagents and conditions to optimize yield and purity.

General Synthetic Route:

- Starting Materials : Piperidine, benzenesulfonyl chloride, and 3-bromobenzoyl chloride.

- Reaction Conditions : The reaction is typically conducted in an organic solvent like dichloromethane at room temperature, using a base such as triethylamine to facilitate the formation of the sulfonamide bond.

- Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, suggesting potential efficacy against bacterial infections.

- Anticancer Potential : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation, making it a candidate for further research in oncology.

- Neuropharmacological Effects : Given the piperidine moiety's presence, there is potential for activity related to neurotransmitter modulation, particularly concerning dopamine and serotonin receptors.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic A | 16 | Strong |

| Standard Antibiotic B | 64 | Weak |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it reduced cell viability significantly at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Mild |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine ring or substituents influence biological activity. For instance, variations in the sulfonyl or benzoyl groups can enhance potency or selectivity for specific targets.

Q & A

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, such as alkylation of piperidine derivatives with 3-bromobenzoyl chloride, followed by sulfonylation using benzenesulfonyl chloride. Key steps include:

- Coupling reactions : Use of bases like triethylamine to facilitate nucleophilic substitution .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for optimal solubility and reactivity .

- Purification : Column chromatography or recrystallization to isolate the product.

To optimize efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonylating agent to ensure complete conversion) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring and confirm the absence of unreacted intermediates. For example, the benzenesulfonyl group appears as a singlet in the aromatic region .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by peak area) using reverse-phase C18 columns and UV detection at 254 nm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₈H₁₇BrNO₃S: 424.9992) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during sulfonylation, which may release corrosive gases .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for this compound?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation or bromobenzoylation steps. Software like Gaussian or ORCA can predict optimal temperatures and catalysts .

- Solvent Effects : Conduct molecular dynamics simulations to evaluate solvent polarity impacts on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance sulfonylation rates .

- Machine Learning : Train models on existing piperidine derivative syntheses to predict ideal molar ratios or reaction times .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects, which may explain discrepancies in IC₅₀ values .

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization for receptor binding vs. enzymatic activity assays) .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(4-bromobenzoyl)piperidine derivatives) to discern trends in substituent effects on activity .

Q. What strategies are effective for studying the stereochemical impact of this compound in target interactions?

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to isolate and test individual stereoisomers .

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or GPCR) to resolve binding modes and hydrogen-bonding interactions .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to simulate how stereochemistry influences binding affinity and selectivity .

Q. How can stability studies be designed to evaluate the compound under varying physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via HPLC. The benzenesulfonyl group may hydrolyze under acidic conditions .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months, assessing purity monthly to establish shelf-life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.